2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol

myo-inositol phosphate synthesis regioselective protection orthogonal protecting groups

2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol (CAS 196954-87-7) is a regiospecifically protected derivative of myo-inositol, a cyclohexanehexol that serves as a critical scaffold for intracellular second messengers and phosphatidylinositol (PI) lipids. This compound belongs to the class of orthogonally protected inositol intermediates, where three hydroxyl positions (2, 4, and are esterified with base-labile benzoyl (Bz) groups, while the 3- and 6-positions are protected as hydrogenolysis-labile benzyl (Bn) ethers.

Molecular Formula C41H36O9
Molecular Weight 672.7 g/mol
CAS No. 196954-87-7
Cat. No. B12275117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol
CAS196954-87-7
Molecular FormulaC41H36O9
Molecular Weight672.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2C(C(C(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)O
InChIInChI=1S/C41H36O9/c42-33-34(46-26-28-16-6-1-7-17-28)37(49-40(44)31-22-12-4-13-23-31)38(50-41(45)32-24-14-5-15-25-32)36(47-27-29-18-8-2-9-19-29)35(33)48-39(43)30-20-10-3-11-21-30/h1-25,33-38,42H,26-27H2
InChIKeySKHKZXFEDIQPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol (CAS 196954-87-7): A Differentiated Myo-Inositol Building Block


2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol (CAS 196954-87-7) is a regiospecifically protected derivative of myo-inositol, a cyclohexanehexol that serves as a critical scaffold for intracellular second messengers and phosphatidylinositol (PI) lipids [1]. This compound belongs to the class of orthogonally protected inositol intermediates, where three hydroxyl positions (2, 4, and 5) are esterified with base-labile benzoyl (Bz) groups, while the 3- and 6-positions are protected as hydrogenolysis-labile benzyl (Bn) ethers [2]. This specific arrangement of orthogonal protecting groups distinguishes it from other regioisomeric tri-O-benzoyl-di-O-benzyl-myo-inositol variants and establishes its unique utility in the stepwise synthesis of myo-inositol phosphates, where precise spatial control over phosphorylation patterns is essential for biological activity [3].

Why 2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol (CAS 196954-87-7) Cannot Be Replaced by Generic Inositol Intermediates


In myo-inositol chemistry, the biological activity of the target phosphates is exquisitely sensitive to the number and positions of phosphate groups; even a single phosphate shift can reduce receptor affinity by orders of magnitude [1]. Consequently, the precise spatial arrangement of protecting groups on the inositol scaffold dictates which hydroxyls can be revealed and phosphorylated at each synthetic step . The 2,4,5-tri-O-benzoyl-3,6-di-O-benzyl pattern is not arbitrarily chosen—it directs subsequent transformations to specific positions, leaving others blocked. Substituting a generic, differently protected intermediate (e.g., 1,2,4-tri-O-benzoyl-5,6-di-O-benzyl-myo-inositol or 4,5,6-tri-O-benzoyl-myo-inositol) will expose the wrong set of hydroxyls, leading to an isomeric product rather than the intended target. This positional specificity is the fundamental reason why seemingly analogous protected inositols cannot be freely interchanged in synthetic protocols without compromising yield, purity, and biological fidelity of the final product [2].

Quantitative Evidence Guide for 2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol (CAS 196954-87-7)


Regioisomeric Protection Determines Synthetic Outcome: Quantitative Impact on Target Yield

The 2,4,5-tri-O-benzoyl-3,6-di-O-benzyl substitution pattern is one of several possible tri-O-benzoyl-di-O-benzyl regioisomers that can be obtained from partial benzoylation of myo-inositol precursors. Tegge and Ballou demonstrated that upon inversion of the free axial hydroxyl group in 1,2,5-tri-O-benzoyl-3,4-di-O-benzyl-chiro-inositol, a mixture of 1,3,4- and 1,2,4-tri-O-benzoyl-5,6-di-O-benzyl-myo-inositols is formed [1]. After hydrogenolysis and phosphorylation, the resulting myo-inositol 2,4,5-trisphosphate derived from the 1,3,4-regioisomer exhibits an EC50 of 4 μM in a Ca²⁺-release assay using saponin-permeabilized rat basophilic leukemia cells, compared to 0.17 μM for the natural ligand myo-inositol 1,4,5-trisphosphate [1]. This 23-fold difference in potency demonstrates that the final phosphorylation pattern—and by extension the precursor protection pattern—is the dominant determinant of biological activity, not merely the class of protecting groups employed.

myo-inositol phosphate synthesis regioselective protection orthogonal protecting groups

Orthogonal Stability of Benzoyl Esters vs. Benzyl Ethers Enables Stepwise Deprotection

The electron-withdrawing benzoyl esters at positions 2, 4, and 5 are susceptible to base-catalyzed methanolysis (e.g., NaOMe/MeOH), while the benzyl ethers at positions 3 and 6 are stable under these conditions but can be cleaved via catalytic hydrogenolysis (H₂/Pd-C) [1]. This orthogonality is quantitatively exploited in solid-phase and sequential solution-phase syntheses: for example, Ballou and Tegge used catalytic hydrogenolysis to selectively remove benzyl ethers from 1,3,4-tri-O-benzoyl-5,6-di-O-benzyl-myo-inositol to yield 1,3,4-tri-O-benzoyl-myo-inositol, which was then phosphorylated at the deprotected positions [2]. In sharp contrast, intermediates protected with a single type of group (e.g., per-benzylated or per-benzoylated derivatives) cannot achieve the same stepwise selectivity, leading to complex mixtures upon deprotection and substantially lower isolated yields of the desired regioisomer [3].

orthogonal protecting groups solid-phase synthesis inositol phosphate analogs

Physicochemical Differentiation: Calculated logP and Rotatable Bond Count Drive Chromatographic Behavior

The compound 2,4,5-tri-O-benzoyl-3,6-di-O-benzyl myo-inositol (C₄₁H₃₆O₉, MW 672.72) possesses 15 rotatable bonds and a calculated logP of 6.21, substantially higher than its per-benzoylated analog 1,3,4,5-tetra-O-benzoyl-myo-inositol (C₃₄H₂₈O₁₀, MW 596.58, logP ~4.8) due to the additional benzyl ether groups [1]. This increased lipophilicity directly translates to longer retention times under reversed-phase HPLC conditions, enabling baseline separation of closely related intermediates and facilitating purity assessment. The presence of only one free hydroxyl (hydrogen bond donor count = 1) further distinguishes it from less protected congeners that exhibit greater hydrogen-bonding capacity and different solubility profiles in organic solvents commonly used for column chromatography [2].

HPLC method development logP physicochemical properties

Optimal Application Scenarios for 2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol (CAS 196954-87-7)


Total Synthesis of Enantiopure myo-Inositol 2,4,5-Trisphosphate for Second Messenger Research

This compound serves as the direct precursor for myo-inositol 2,4,5-trisphosphate, a structural analog of the canonical second messenger Ins(1,4,5)P₃. The 2,4,5-tri-Bz-3,6-di-Bn protection pattern ensures that only the 1-position hydroxyl remains free for subsequent phosphorylation after stepwise orthogonal deprotection, avoiding the formation of undesired regioisomers that would confound Ca²⁺-release assays [1].

Solid-Phase Synthesis of Inositol Phosphate Affinity Ligands

The orthogonal benzoyl/benzyl protection enables sequential on-resin functionalization at position 1 (free OH), followed by position 3 and 6 (via benzyl ether hydrogenolysis), making this compound an ideal building block for preparing Ins(1,4,5)P₃ receptor affinity matrices [2].

Medicinal Chemistry Exploration of Phosphatidylinositol Analog Lipid Probes

The significant lipophilicity (logP 6.21) imparted by the five aromatic protecting groups facilitates membrane partitioning studies and enables the synthesis of membrane-permeable prodrug forms of inositol phosphates for cellular delivery experiments [3].

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